molecular formula C16H21ClN2O3 B2860313 3-(Azepan-1-yl)-4-[(4-chlorophenyl)amino]-4-oxobutanoic acid CAS No. 876894-33-6

3-(Azepan-1-yl)-4-[(4-chlorophenyl)amino]-4-oxobutanoic acid

Cat. No.: B2860313
CAS No.: 876894-33-6
M. Wt: 324.81
InChI Key: VWXKCNXFPMJERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azepan-1-yl)-4-[(4-chlorophenyl)amino]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C16H21ClN2O3 and its molecular weight is 324.81. The purity is usually 95%.
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Scientific Research Applications

Structural and Molecular Analysis

The scientific research on 3-(Azepan-1-yl)-4-[(4-chlorophenyl)amino]-4-oxobutanoic acid has primarily focused on its structural and molecular properties. Studies have utilized techniques like Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and X-ray diffraction to elucidate the structure of related compounds. For instance, research on similar compounds has highlighted the importance of vibrational spectroscopy and molecular electrostatic potential maps for understanding the molecular structure and interactions within these compounds. These studies contribute to a broader understanding of the molecular characteristics of this compound and its analogs (Rahul Raju et al., 2015; K. Vanasundari et al., 2018).

Antioxidant and Biological Activities

Another key area of research involving this compound derivatives is their antioxidant and biological activities. Studies have synthesized various derivatives and evaluated their antioxidant potential using different assays. Some derivatives have shown significant antioxidant activities, which are promising for further pharmacological investigations. The structure-activity relationship explored through these studies helps in understanding how different functional groups affect the biological activities of these compounds (H. V. Kumar et al., 2009; H. Vijay Kumar & N. Naik, 2010).

Synthetic Applications and Methodologies

Research has also been directed towards the synthetic applications and methodologies involving this compound and its analogs. These studies have developed novel synthetic routes and strategies for constructing complex molecular frameworks, which are valuable for medicinal chemistry and drug discovery. For example, the synthesis of novel azepine derivatives with potential antineoplastic (anti-cancer) properties has been reported, showcasing the versatility of these compounds in synthesizing therapeutically relevant molecules (R. F. Koebel et al., 1975).

Properties

IUPAC Name

3-(azepan-1-yl)-4-(4-chloroanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c17-12-5-7-13(8-6-12)18-16(22)14(11-15(20)21)19-9-3-1-2-4-10-19/h5-8,14H,1-4,9-11H2,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXKCNXFPMJERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CC(=O)O)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203903
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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